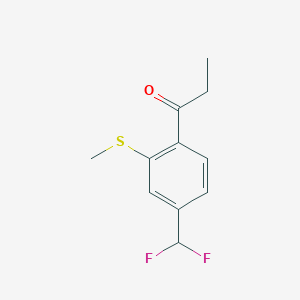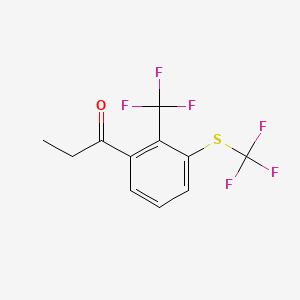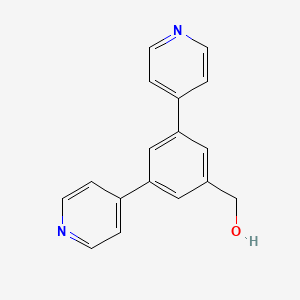
1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one is a chemical compound with a complex structure that includes a chloro group, a difluoromethoxy group, and a nitrophenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the difluoromethoxy and nitrophenyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide variety of functionalized derivatives.
Applications De Recherche Scientifique
1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and nitro groups can participate in various chemical reactions, while the difluoromethoxy group may influence the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one
- 1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one
Uniqueness
1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one is unique due to the presence of both the difluoromethoxy and nitrophenyl groups, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C10H8ClF2NO4 |
|---|---|
Poids moléculaire |
279.62 g/mol |
Nom IUPAC |
1-chloro-1-[4-(difluoromethoxy)-3-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO4/c1-5(15)9(11)6-2-3-8(18-10(12)13)7(4-6)14(16)17/h2-4,9-10H,1H3 |
Clé InChI |
MXJNHKVSCIPMAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



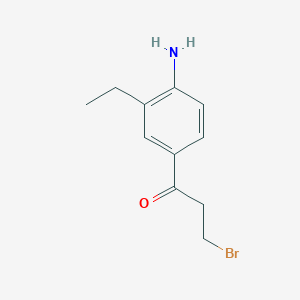
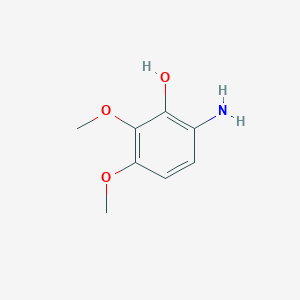
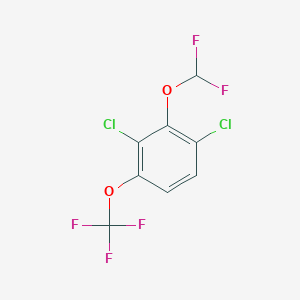
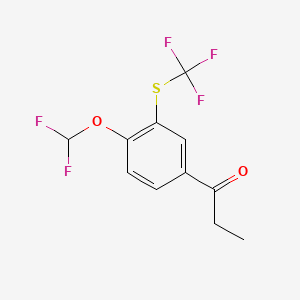
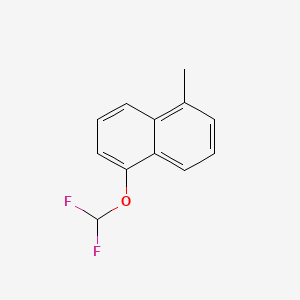
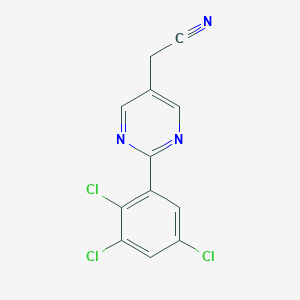
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
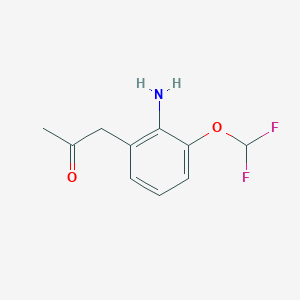
![1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid](/img/structure/B14047044.png)
